molecular formula C24H19ClN4O2S B13762425 3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one CAS No. 76153-37-2

3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B13762425
CAS No.: 76153-37-2
M. Wt: 463.0 g/mol
InChI Key: JAQTVSLKWAQVFT-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes chlorophenyl, methylphenyl, and diazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenepyrimidinone moiety.

    Reduction: Reduction reactions can occur at the diazenyl group, converting it to the corresponding amine.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, the compound can be used in the development of dyes, pigments, and other materials due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The diazenyl group, in particular, plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-(4-methylphenyl)acrylonitrile
  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester

Uniqueness

What sets 3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

76153-37-2

Molecular Formula

C24H19ClN4O2S

Molecular Weight

463.0 g/mol

IUPAC Name

3-(2-chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C24H19ClN4O2S/c1-15-11-13-17(14-12-15)26-27-21-22(30)28(19-9-5-3-7-16(19)2)24(32)29(23(21)31)20-10-6-4-8-18(20)25/h3-14,30H,1-2H3

InChI Key

JAQTVSLKWAQVFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(N(C(=S)N(C2=O)C3=CC=CC=C3Cl)C4=CC=CC=C4C)O

Origin of Product

United States

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